REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH2:6]([N:13]1[CH2:19][CH2:18][CH2:17][CH:16](C(OCC)=O)[C:15](=[O:25])[CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(N1CCCCC(=O)C1C(OCC)=O)C1C=CC=CC=1.[OH-].[Na+]>C(O)C>[CH2:6]([N:13]1[CH2:19][CH2:18][CH2:17][CH2:16][C:15](=[O:25])[CH2:14]1)[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:3.4|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CCC1)C(=O)OCC)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ethyl 1-benzyl-3-oxoazepane-2-carboxylate
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(C(CCCC1)=O)C(=O)OCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was cooled
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated to 120° C
|
Type
|
WAIT
|
Details
|
After 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
that obtained above, and
|
Type
|
CUSTOM
|
Details
|
the combined reaction solution
|
Type
|
ADDITION
|
Details
|
was poured onto ice
|
Type
|
CUSTOM
|
Details
|
The combined reaction solution
|
Type
|
ADDITION
|
Details
|
thus treated
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (50 ml×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The organic layer dried
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 118.1 mg | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 106.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |